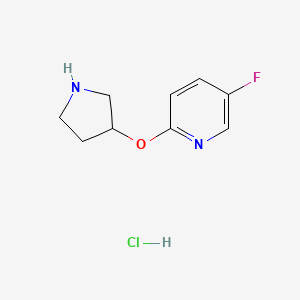

![molecular formula C21H19FN2O5 B3018385 N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868679-07-6](/img/structure/B3018385.png)

N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each tailored to introduce specific functional groups or structural motifs. In the case of the compound "N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide," although not directly synthesized in the provided papers, we can infer from related research that its synthesis would likely involve nucleophilic substitution reactions, as well as amide bond formation steps. For instance, the synthesis of a bis(ether-carboxylic acid) described in paper involves a nucleophilic fluorodisplacement followed by alkaline hydrolysis. This suggests that similar strategies could be employed in the synthesis of the compound , with careful selection of starting materials and reagents to introduce the dimethoxyphenyl, fluorophenylmethoxy, and oxopyridine moieties.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their physical and chemical properties. The compound contains several functional groups, including ether, amide, and fluorophenyl groups, which can influence its overall conformation and reactivity. The crystal chemistry of related compounds, such as N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide, has been studied using single-crystal X-ray diffraction . These studies reveal the importance of intermolecular interactions, such as hydrogen bonding, which can affect the molecular conformation and packing. Although the exact structure of "this compound" is not provided, it is likely that similar intermolecular interactions would play a role in its solid-state structure.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical properties of polymeric materials, such as solubility and thermal stability, can be inferred from the properties of their monomeric units. The polyamides synthesized from the bis(ether-carboxylic acid) in paper are described as having good solubility in organic solvents and high glass transition temperatures, suggesting that the compound may also exhibit similar properties. The presence of bulky fluorenylidene groups in the polyamides leads to high thermal stability, which could imply that the aromatic and heteroaromatic groups in "this compound" may also confer thermal stability to the compound. However, without direct experimental data on the compound itself, these properties are speculative and would need to be experimentally determined.

Applications De Recherche Scientifique

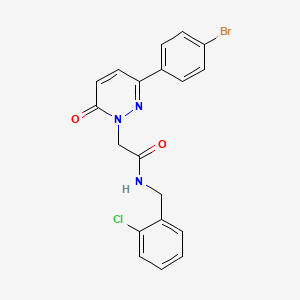

Medicinal Chemistry

Compounds similar to N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide have been explored for their potential as selective inhibitors in the treatment of diseases. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds demonstrated significant tumor stasis in vivo, indicating their potential for cancer treatment (Schroeder et al., 2009).

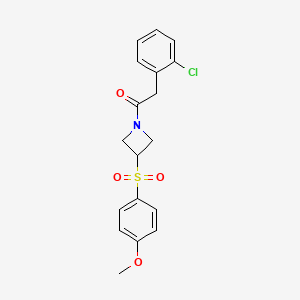

Materials Science

Research in materials science has investigated aromatic polyamides with pendent methoxy-substituted units for their electrochromic and electrofluorescent properties. These materials show promise for applications in smart windows, displays, and other electrochromic devices. The electrochromic properties, such as color changes and stability, are particularly noted in polymers prepared from dicarboxylic acid monomers with structurally similar diamine monomers (Chang & Liou, 2008).

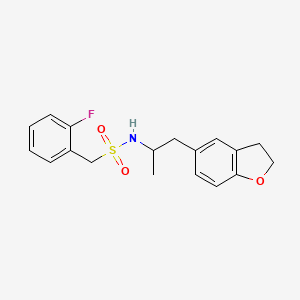

Biochemistry

In biochemistry, the focus has been on understanding the interaction of similar compounds with biological targets. For instance, the role of orexin-1 receptor mechanisms in compulsive food consumption was studied using a selective antagonist, highlighting the potential therapeutic applications of such compounds in treating eating disorders and possibly other compulsive behavior disorders (Piccoli et al., 2012).

Propriétés

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O5/c1-27-15-9-10-18(19(12-15)28-2)23-20(25)16-7-5-11-24(21(16)26)29-13-14-6-3-4-8-17(14)22/h3-12H,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVUYIRCGMCTGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B3018305.png)

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018314.png)

![(E)-ethyl 2-(3-(2,2,2-trichloro-1-cinnamamidoethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3018315.png)

![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B3018324.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride](/img/structure/B3018325.png)